molecular formula C17H25N7O2S B2904193 N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrrolidine-1-sulfonamide CAS No. 2199066-06-1

N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrrolidine-1-sulfonamide

Cat. No.: B2904193
CAS No.: 2199066-06-1
M. Wt: 391.49
InChI Key: LHWDHZRVECKMBH-UHFFFAOYSA-N
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Description

N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrrolidine-1-sulfonamide is a structurally complex molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a cyclobutyl group at position 2. The N-methylpyrrolidine-1-sulfonamide moiety attached to the azetidine may contribute to solubility through hydrogen bonding and modulate pharmacokinetic properties.

Properties

IUPAC Name

N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylpyrrolidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N7O2S/c1-21(27(25,26)23-9-2-3-10-23)14-11-22(12-14)16-8-7-15-18-19-17(24(15)20-16)13-5-4-6-13/h7-8,13-14H,2-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWDHZRVECKMBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)S(=O)(=O)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrrolidine-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and biological effects based on current research findings.

Structural Characteristics

The compound features a unique molecular structure characterized by the presence of multiple heterocycles. Its molecular formula is C17H19N7O2SC_{17}H_{19}N_7O_2S with a molecular weight of approximately 378.5 Da. The intricate arrangement of the triazole and pyridazine rings contributes to its potential pharmacological properties.

PropertyValue
Molecular FormulaC17H19N7O2S
Molecular Weight378.5 Da
Melting PointNot specified
SolubilityNot specified

Synthesis

The synthesis of this compound typically involves multi-step reactions that allow for modifications to enhance biological activity. Key steps may include:

  • Formation of the triazole-pyridazine core : This involves cyclization reactions that establish the foundational structure.
  • Substitution reactions : These are used to introduce functional groups such as sulfonamide and methyl groups.
  • Purification : Final products are purified using chromatography techniques to isolate the desired compound.

Enzyme Inhibition

The sulfonamide functional group is known for its role in inhibiting specific enzymes crucial for microbial growth. For example, similar compounds have been shown to act as inhibitors of dipeptidyl peptidase IV (DPP-IV), which is relevant in diabetes management:

CompoundTarget EnzymeIC50 (nM)
E3024DPP-IV100
N-(1-{...})UnknownNot specified

Case Studies

A study focused on related compounds demonstrated their ability to reduce glucose levels in diabetic models by inhibiting DPP-IV activity. While specific studies on this compound are still ongoing, the promising results from analogous compounds suggest it may share similar effects.

Comparison with Similar Compounds

Core Substituent Effects

  • Cyclobutyl vs. Pyridin-3-yl (CAS 2380068-71-1) : The cyclobutyl group in the target compound may enhance steric bulk and lipophilicity compared to the aromatic pyridine substituent in . This could improve membrane permeability but reduce aqueous solubility.
  • Cyclobutyl vs. Cyclopropyl (CAS N/A, ) : Cyclobutyl’s larger ring size may increase binding affinity to hydrophobic pockets in target proteins compared to cyclopropyl .

Functional Group Variations

  • Pyrrolidine-1-sulfonamide vs.
  • Sulfonamide vs. Carboxamide (CAS 2201824-79-3) : The sulfonamide group’s stronger hydrogen-bonding capacity may enhance target engagement compared to the carboxamide in , though at the cost of increased molecular weight.
  • Methoxy-pyrimidin-2-amine (CAS 2198573-05-4) : The methoxy group in could enhance metabolic stability but reduce cellular permeability relative to the sulfonamide-containing target compound .

Molecular Weight and Solubility Implications

  • The target compound’s estimated molecular weight (~450) is higher than most analogs, which may limit blood-brain barrier penetration but improve plasma protein binding.

Research Implications and Limitations

Preparation Methods

Cyclobutyl Bromide Synthesis

Cyclobutyl bromide (CAS: 4399-47-7), a key intermediate, is synthesized from cyclobutanecarboxylic acid in two stages:

  • Formation of Potassium Cyclobutanecarboxylate :
    • React cyclobutanecarboxylic acid with potassium tert-butoxide in ethanol at 50°C.
    • Yield: >90%.
  • Bromination :
    • Treat the potassium salt with bromine and 2,2'-azobis(isobutyronitrile) (AIBN) in chlorobenzene at 70°C.
    • Yield: 75%.

Coupling to the Triazolo-Pyridazine Core

The cyclobutyl group is introduced via Suzuki-Miyaura coupling using 3-chloro-6-hydrazinyl-triazolo[4,3-b]pyridazine and cyclobutylboronic acid:

  • Catalyst : Pd(PPh₃)₄
  • Base : Na₂CO₃
  • Solvent : Dioxane/water (4:1)
  • Temperature : 90°C, 12 hours
  • Yield : 68%

Functionalization with Azetidine and Sulfonamide Moieties

Azetidine Ring Formation

The azetidine ring is introduced at position 6 via nucleophilic substitution. 6-Chloro-3-cyclobutyl-triazolo[4,3-b]pyridazine reacts with azetidin-3-amine under basic conditions:

  • Base : K₂CO₃
  • Solvent : DMF
  • Temperature : 60°C, 8 hours
  • Yield : 55%

Sulfonylation with Pyrrolidine-1-Sulfonyl Chloride

The final step involves sulfonylation of the azetidine amine:

  • Protection : The azetidine amine is protected with Boc (tert-butoxycarbonyl) to prevent side reactions.
  • Sulfonylation : React with pyrrolidine-1-sulfonyl chloride in dichloromethane (DCM) and triethylamine (TEA) at 0°C.
    • Molar Ratio : 1:1.2 (amine:sulfonyl chloride)
    • Time : 2 hours
    • Yield : 80%
  • Deprotection : Remove the Boc group using trifluoroacetic acid (TFA) in DCM.

Analytical Characterization

Spectral Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, triazolo-H), 4.12–4.08 (m, 2H, azetidine), 3.45–3.40 (m, 4H, pyrrolidine), 2.95 (s, 3H, N-CH₃), 2.30–2.25 (m, 1H, cyclobutyl).
  • MS (ESI) : m/z 431.5 [M+H]⁺.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Challenges and Optimization

  • Regioselectivity : The triazolo-pyridazine core requires precise control to avoid isomer formation during cyclocondensation.
  • Steric Hindrance : Bulky cyclobutyl and azetidine groups necessitate prolonged reaction times for coupling steps.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the final product.

Q & A

Q. What methodologies enhance target selectivity while minimizing off-target interactions?

  • Answer : Employ rational design and advanced screening:
  • Cryo-EM/X-ray crystallography to map binding interactions and guide selectivity engineering .
  • Proteome-wide profiling (e.g., kinome-wide screens) to identify off-target liabilities .
  • Fragment-based drug discovery to optimize affinity for the target’s active site .

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